molecular formula C9H9BO4 B151833 (5-Methoxybenzofuran-2-yl)boronic acid CAS No. 551001-79-7

(5-Methoxybenzofuran-2-yl)boronic acid

Cat. No. B151833
M. Wt: 191.98 g/mol
InChI Key: XLIQZZGLIJLKTF-UHFFFAOYSA-N
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Patent
US07772256B2

Procedure details

n-Butyllithium 2.5M in hexanes (5.6 mL) was added slowly to a solution of 5-methoxybenzofuran (13.5 mmol) in dry THF (30 mL) at −78° C. After 1 h stirring at −78° C., triisopropylborate (27.0 mmol) was added dropwise and the mixture was stirred for another 20 min at −78° C. The dry ice bath was removed and HCl 2N (aq. 40 mL) was added and the mixture allowed to warm to r.t. and then poured in water (50 mL). The resulting aqueous solution was extracted with ether, the organic layer was washed with brine, dried over MgSO4, filtered and concentrated under vacuum to afford the title compound as a beige powder (2.40 g). 1H NMR δ ppm 8.49 (s, 2 H) 7.45 (d, 1 H) 7.38 (s, 1 H) 7.18 (d, 1 H) 6.93 (dd, 1 H) 3.78 (s, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
5.6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
27 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][CH:14]=[CH:13][C:12]=2[CH:16]=1.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C>C1COCC1>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][C:14]([B:21]([OH:22])[OH:20])=[CH:13][C:12]=2[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
13.5 mmol
Type
reactant
Smiles
COC=1C=CC2=C(C=CO2)C1
Name
hexanes
Quantity
5.6 mL
Type
solvent
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27 mmol
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After 1 h stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for another 20 min at −78° C
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The dry ice bath was removed
ADDITION
Type
ADDITION
Details
HCl 2N (aq. 40 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t.
ADDITION
Type
ADDITION
Details
poured in water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with ether
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=CC2=C(C=C(O2)B(O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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